1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Overview
Description
“1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35200 . The IUPAC name for this compound is 1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate .
Molecular Structure Analysis
The InChI key for “1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is AYRXKSVYGUPMAE-UHFFFAOYSA-N . This key can be used to retrieve the molecular structure of the compound from databases like ChemSpider .Physical And Chemical Properties Analysis
The boiling point of “1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate” is 382.92ºC at 760 mmHg . The compound has a density of 1.133g/cm3 .Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis of Related Compounds : The compound has been synthesized through various methods, including the use of 1,4-diazobicyclo[2.2.2]octane (DABCO)-catalyzed coupling and acidic cleavage processes (Hoffmann & Rabe, 1984). Another method involves chiral supercritical fluid chromatography to isolate and characterize its enantiomers (Carry et al., 2013).
Chemical Transformations and Applications : It has been used in the synthesis of various complex molecules, including N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, showcasing its versatility in chemical transformations (Aurell et al., 2014).
Catalysis and Reaction Mechanisms : The compound plays a role in catalytic processes and reaction mechanisms. For instance, it's involved in the reaction mechanism forming various derivatives, as studied in the context of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones (Bradshaw et al., 2008).
Synthesis of Biological Intermediates : It is also important in the synthesis of biological intermediates, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, a key component in biologically active compounds (Zhao et al., 2017).
Structural Analysis and Characterization
X-Ray Crystallography and Spectroscopic Analysis : X-ray crystallography and spectroscopic methods have been used to characterize related compounds, providing insights into their molecular and crystal structures (Çolak et al., 2021).
Molecular Structure Studies : Investigations into the molecular structures of related compounds, including different derivatives and isomers, have been conducted to understand their chemical properties (Moriguchi et al., 2014).
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXKSVYGUPMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649007 | |
Record name | 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
CAS RN |
912444-87-2 | |
Record name | 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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